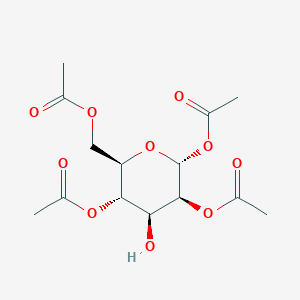
(1-ethyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine hydrochloride
説明
“(1-ethyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine hydrochloride” is a chemical compound used in scientific research. It has a CAS Number of 26481-46-9 and a molecular weight of 227.73 . Its IUPAC name is (1-ethylisochroman-1-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO.ClH/c1-2-12(9-13)11-6-4-3-5-10(11)7-8-14-12;/h3-6H,2,7-9,13H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Pharmaceutical Research
This compound, due to its structural similarity to 3,4-dihydro-2(1H)-pyridones, may have potential as a precursor in the synthesis of various pharmacologically active molecules. The 3,4-dihydro-2(1H)-pyridones are known for their biological activities, including vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal properties . Therefore, this compound could be valuable in the development of new therapeutic agents targeting these areas.
Chemical Synthesis
As a building block in chemical synthesis, this compound’s amine group can participate in various reactions, such as forming amide bonds in peptide synthesis. This makes it a versatile reagent in the construction of complex organic molecules, potentially useful in synthesizing new compounds with unique properties for further research .
Bioconjugation Techniques
The compound’s reactivity towards carboxyl and amino groups can be exploited in bioconjugation techniques. It could be used to conjugate haptens to carrier proteins, creating immunogens, or to label nucleic acids through 5’ phosphate groups, which is essential in molecular biology research .
Drug Discovery
The compound’s structure suggests it could bind to multiple receptors with high affinity, making it a candidate for high-throughput screening in drug discovery. Its potential to interact with various biological targets could lead to the identification of new lead compounds for drug development .
Molecular Docking and Simulations
In computational chemistry, the compound could be used in molecular docking and simulations to predict the interaction with biological targets. This can provide insights into the binding modes and affinities of potential drug candidates, aiding in the rational design of new therapeutics .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
(1-ethyl-3,4-dihydroisochromen-1-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-12(9-13)11-6-4-3-5-10(11)7-8-14-12;/h3-6H,2,7-9,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOODHSIPRYLIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2CCO1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate](/img/structure/B1459782.png)


![2-[2-Bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid](/img/structure/B1459790.png)
![Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1459792.png)

